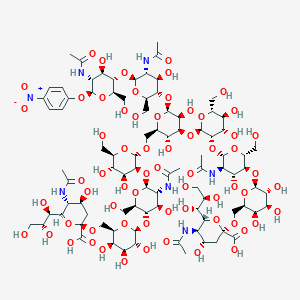
Disialylnonasaccharide-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Disialylnonasaccharide-|A-pNP is complex due to its large size. The molecule consists of 90 carbon atoms, 141 hydrogen atoms, 7 nitrogen atoms, and 64 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the available resources.Physical And Chemical Properties Analysis
Disialylnonasaccharide-|A-pNP is a solid at 20 degrees Celsius . It is heat sensitive and should be stored at temperatures below 0°C . The compound appears as a white to light yellow powder or crystal .Applications De Recherche Scientifique
Glyco-functional Analysis
Disialylnonasaccharide-|A-pNP is utilized in glyco-functional analysis to study the functional aspects of glycan structures . This compound aids in understanding the role of glycans in biological processes and their interaction with other biomolecules. It’s particularly useful in identifying glycan binding partners and assessing the specificity and strength of these interactions.
Infectious Disease Research
In the field of infectious disease research, Disialylnonasaccharide-|A-pNP serves as a crucial tool for investigating pathogen-host interactions . It can be used to mimic the surface glycans of cells that pathogens target, allowing researchers to study how viruses and bacteria attach to host cells and how this process can be inhibited.
Glyco-engineering
This compound plays a significant role in glyco-engineering, where it’s used to modify glycan structures on proteins and other molecules . By altering these structures, scientists can develop new therapeutic agents with improved efficacy and reduced immunogenicity.
Antibody-Drug Conjugate (ADC) Development
Disialylnonasaccharide-|A-pNP is instrumental in the development of ADCs . It can be attached to antibodies as a marker or linker, facilitating the delivery of drugs to specific cells, particularly in cancer therapy, where targeting is crucial for treatment success.
Enzymatic Synthesis
In enzymatic synthesis, Disialylnonasaccharide-|A-pNP is used as a substrate for enzymes involved in glycan assembly . This application is essential for producing complex glycans in a controlled manner, which is vital for studying glycan function and for the production of glycan-based therapeutics.
Chemical Biology
Lastly, Disialylnonasaccharide-|A-pNP finds its application in chemical biology as a tool for probing biological systems . It can be used to label or modify biological molecules, allowing researchers to trace their path and interactions within cells, thus providing insights into cellular processes and mechanisms.
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H141N7O64/c1-24(106)91-45-32(112)11-89(87(134)135,160-73(45)51(116)34(114)13-98)141-22-43-55(120)62(127)66(131)82(151-43)154-70-39(18-103)148-80(49(60(70)125)95-28(5)110)158-76-64(129)53(118)36(15-100)144-85(76)140-21-42-57(122)75(68(133)84(150-42)156-72-41(20-105)147-79(48(59(72)124)94-27(4)109)153-69-38(17-102)146-78(47(58(69)123)93-26(3)108)143-31-9-7-30(8-10-31)97(138)139)157-86-77(65(130)54(119)37(16-101)145-86)159-81-50(96-29(6)111)61(126)71(40(19-104)149-81)155-83-67(132)63(128)56(121)44(152-83)23-142-90(88(136)137)12-33(113)46(92-25(2)107)74(161-90)52(117)35(115)14-99/h7-10,32-86,98-105,112-133H,11-23H2,1-6H3,(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,111)(H,134,135)(H,136,137)/t32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60+,61+,62-,63-,64-,65-,66+,67+,68-,69+,70+,71+,72+,73+,74+,75-,76-,77-,78+,79-,80-,81-,82-,83-,84-,85-,86+,89+,90+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYOVKAVLDOQTA-MAEHBLLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)OC8=CC=C(C=C8)[N+](=O)[O-])CO)CO)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H141N7O64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2345.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disialylnonasaccharide-|A-pNP | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)


![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
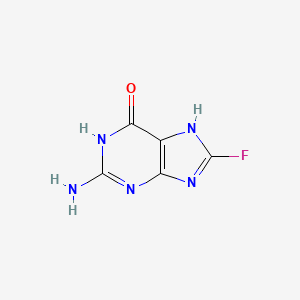
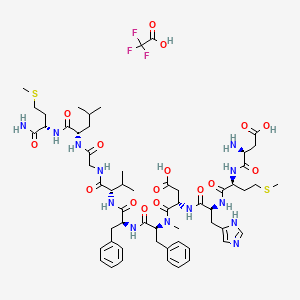


![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)
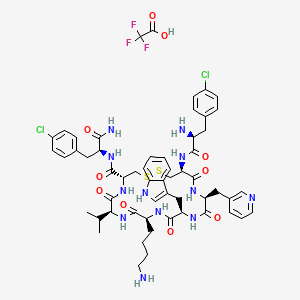
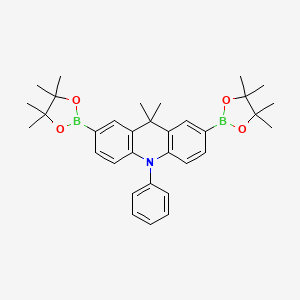

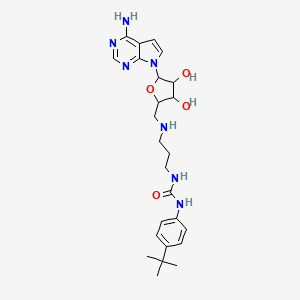
![Spiro[bicyclo[3.2.0]hept[3]ene-6,2'-[1,3]dioxolane]](/img/structure/B1496801.png)